molecular formula C9H8BrNO3 B8045628 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid

Cat. No.: B8045628
M. Wt: 258.07 g/mol
InChI Key: HNXXUZCXYONFQH-UHFFFAOYSA-N
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Description

2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader class of phenylacetic acids, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid typically involves multiple steps, starting with the bromination of 2-methylphenylacetic acid. This is followed by the introduction of the amino group through amination reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH₃) or alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a valuable component in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it an important compound in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and bromine atom in its structure play crucial roles in these interactions, leading to various biological and chemical activities.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, and other biomolecules, influencing cellular processes and signaling pathways. These interactions can result in the modulation of biological functions, such as inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

  • 2-(6-Amino-2-chloro-3-methylphenyl)-2-oxoacetic acid

  • 2-(6-Amino-2-fluoro-3-methylphenyl)-2-oxoacetic acid

  • 2-(6-Amino-2-iodo-3-methylphenyl)-2-oxoacetic acid

Uniqueness: 2-(6-Amino-2-bromo-3-methylphenyl)-2-oxoacetic acid stands out due to its bromine atom, which imparts unique chemical properties compared to its chloro, fluoro, and iodo counterparts. This difference in reactivity and biological activity makes it a valuable compound for specific applications.

Properties

IUPAC Name

2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXUZCXYONFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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